molecular formula C11H17N3O2 B3057259 ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 782493-96-3

ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B3057259
CAS No.: 782493-96-3
M. Wt: 223.27
InChI Key: ULRIRQFXUZMGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a piperidin-4-yl group and at position 4 with an ethyl carboxylate moiety. This structure combines the rigidity of the pyrazole ring with the conformational flexibility of the piperidine group, making it a versatile scaffold in medicinal chemistry. The compound is often synthesized via alkylation or cyclization reactions, as exemplified by scalable methods involving cesium carbonate and alkyl halides in DMF . Its hydrochloride salt (CAS 1779124-74-1) is commercially available for research purposes .

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10/h7-8,10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRIRQFXUZMGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731385
Record name Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782493-96-3
Record name Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling of the Rings: The piperidine and pyrazole rings are then coupled together through a series of reactions, often involving esterification and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Position 1 Substitutions
  • Ethyl 1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-73-0) : Replacing the piperidinyl group with a 4-fluorophenyl substituent introduces aromaticity and electron-withdrawing effects. This modification may enhance π-π stacking interactions in biological targets but reduces the basicity conferred by the piperidine nitrogen .
Position 3 and 5 Substitutions
  • Ethyl 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 741717-63-5) : The trifluoromethyl group at position 3 increases lipophilicity and metabolic stability, which could enhance blood-brain barrier penetration .

Modifications to the Piperidine Moiety

  • Ethyl 1-(4-Toluenesulfonyl)Piperidin-4-Carboxylate : Tosylation of the piperidine nitrogen (as in ) blocks basicity and increases steric bulk, which may reduce receptor binding but improve chemical stability .

Antimicrobial Activity

Compounds like Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate () demonstrate that substitutions at position 1 and 5 can significantly influence antibacterial efficacy. The piperidinyl group in the target compound may interact with bacterial efflux pumps or enzymes, as seen in pyrazole-based antibiotic adjuvants .

Solubility and Stability

  • The hydrochloride salt of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (Molecular weight: 241.25 g/mol) exhibits improved aqueous solubility compared to neutral analogs .
  • Nitro-substituted derivatives (e.g., Ethyl 1-(4-Chloro-2-Nitrophenyl)-5-Nitro-1H-Pyrazole-4-Carboxylate) show reduced solubility due to increased hydrophobicity but enhanced reactivity in electrophilic substitution reactions .

Crystallographic and Hydrogen-Bonding Profiles

Studies on analogs like 5-Amino-1-(4-Methoxyphenyl)Pyrazole-4-Carboxylic Acid () reveal that hydrogen-bonding motifs (e.g., N–H···O and O–H···O interactions) dictate crystal packing and stability. The piperidinyl group in the target compound may participate in intramolecular hydrogen bonds, affecting its conformational preferences .

Biological Activity

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring fused with a piperidine moiety, which is essential for its biological activity. The presence of the carboxylate functional group enhances its solubility and reactivity, making it a versatile scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. This interaction can lead to the modulation of various biological responses, such as:

  • Antimicrobial Activity : The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Activity : this compound has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses potent antimicrobial properties. It has been tested against various bacterial strains, as summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL
Klebsiella pneumoniae8 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notable findings include:

  • Inhibition of Cell Proliferation : The compound significantly reduced the proliferation of MCF-7 breast cancer cells with an IC50 value of 0.08 µM.
  • Induction of Apoptosis : Flow cytometry assays revealed that treatment with this compound leads to increased apoptotic cell death, as evidenced by Annexin V/PI staining.

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antibacterial activity against clinical isolates. The results indicated that the compound exhibited synergistic effects when combined with standard antibiotics like ampicillin, enhancing their efficacy against resistant strains .

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines demonstrated that this compound effectively inhibited tumor growth in vitro. In vivo studies further supported these findings, showing significant tumor reduction in xenograft models .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For instance:

  • Substituent Variations : Altering substituents on the pyrazole ring can lead to increased potency against specific bacterial strains or cancer types.
  • Piperidine Modifications : Changes to the piperidine moiety can impact the compound's ability to penetrate cellular membranes and interact with target proteins.

Q & A

Q. What strategies improve the metabolic stability of piperidine-pyrazole hybrids in preclinical studies?

  • Prodrug Design : Modify the ester moiety (e.g., ethyl to tert-butyl) to enhance hydrolytic stability.
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsome models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.